Cas no 1154555-91-5 (N-(2-ethoxyethyl)thian-4-amine)

N-(2-ethoxyethyl)thian-4-amine is a specialized organic compound featuring a thiane (tetrahydrothiopyran) core functionalized with an amine group linked to a 2-ethoxyethyl substituent. This structure imparts unique solubility and reactivity characteristics, making it valuable in synthetic chemistry applications, particularly as an intermediate in pharmaceutical and agrochemical research. The ethoxyethyl group enhances solubility in polar organic solvents, while the thiane backbone contributes to steric and electronic modulation. Its amine functionality allows for further derivatization, enabling the synthesis of complex heterocyclic systems. The compound is typically handled under inert conditions due to potential sensitivity to oxidation. Its balanced lipophilicity and polarity make it a versatile building block for drug discovery and material science.
N-(2-ethoxyethyl)thian-4-amine structure
1154555-91-5 structure
Product Name:N-(2-ethoxyethyl)thian-4-amine
CAS No:1154555-91-5
MF:C9H19NOS
MW:189.318261384964
CID:5157075
PubChem ID:43590913
Update Time:2026-03-04

N-(2-ethoxyethyl)thian-4-amine Chemical and Physical Properties

Names and Identifiers

    • N-(2-Ethoxyethyl)tetrahydro-2H-thiopyran-4-amine
    • N-(2-ethoxyethyl)thian-4-amine
    • Inchi: 1S/C9H19NOS/c1-2-11-6-5-10-9-3-7-12-8-4-9/h9-10H,2-8H2,1H3
    • InChI Key: CWBXLRBMGKWTKC-UHFFFAOYSA-N
    • SMILES: C1SCCC(NCCOCC)C1

N-(2-ethoxyethyl)thian-4-amine Pricemore >>

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NAN JING YAO SHI KE JI GU FEN Co., Ltd.
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1154555-91-5 95%
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NAN JING YAO SHI KE JI GU FEN Co., Ltd.
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Additional information on N-(2-ethoxyethyl)thian-4-amine

Professional Introduction to N-(2-ethoxyethyl)thian-4-amine (CAS No. 1154555-91-5)

N-(2-ethoxyethyl)thian-4-amine, with the chemical identifier CAS No. 1154555-91-5, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative features a sulfur-containing backbone, which is a common motif in many biologically active molecules. The structural integrity of this compound, characterized by its thiazole ring and ethoxyethyl side chain, positions it as a versatile intermediate in the development of novel therapeutic agents.

The compound's molecular structure, encompassing a thian-4-amine core, makes it a valuable building block for medicinal chemists. The presence of an amine group at the 4-position of the thiazole ring introduces reactivity that can be exploited in various synthetic pathways. This reactivity is particularly useful in the formation of amide and urea linkages, which are prevalent in drug molecules designed to interact with biological targets.

In recent years, there has been a surge in research focused on sulfur-containing heterocycles due to their demonstrated pharmacological properties. Thiazole derivatives, in particular, have shown promise as antimicrobial, antiviral, and anti-inflammatory agents. The compound N-(2-ethoxyethyl)thian-4-amine aligns with this trend, offering a scaffold that can be modified to enhance its pharmacological profile.

The ethoxyethyl side chain appended to the thiazole ring introduces lipophilicity, which can be crucial for optimizing oral bioavailability and membrane permeability of drug candidates. This feature makes N-(2-ethoxyethyl)thian-4-amine an attractive candidate for further exploration in drug discovery programs aimed at developing small-molecule therapeutics.

Recent advancements in computational chemistry have enabled more efficient virtual screening and molecular docking studies. These techniques have been instrumental in identifying potential binding interactions between N-(2-ethoxyethyl)thian-4-amine and biological targets. For instance, studies suggest that this compound may interact with enzymes and receptors involved in metabolic pathways relevant to neurological disorders.

The synthesis of N-(2-ethoxyethyl)thian-4-amine involves multi-step organic transformations that highlight the compound's synthetic accessibility. Key steps include the formation of the thiazole ring through cyclocondensation reactions and subsequent functionalization of the amine group with the ethoxyethyl moiety. These synthetic routes are well-documented in the literature and can be adapted for large-scale production if required.

One of the most compelling aspects of N-(2-ethoxyethyl)thian-4-amine is its potential as a lead compound for structure-based drug design. By leveraging high-throughput screening technologies, researchers can rapidly assess the biological activity of derivatives derived from this scaffold. This approach has been successful in identifying novel therapeutics for a wide range of diseases.

The pharmacokinetic properties of N-(2-ethoxyethyl)thian-4-amine are also under investigation. Preliminary data indicate that the compound exhibits reasonable solubility and stability under physiological conditions, which are critical factors for its potential use in clinical settings. Additionally, its metabolic profile suggests that it may be processed through standard enzymatic pathways, minimizing concerns related to toxicity or accumulation.

In conclusion, N-(2-ethoxyethyl)thian-4-amine (CAS No. 1154555-91-5) represents a promising candidate for further development in pharmaceutical research. Its unique structural features, combined with its synthetic accessibility and potential biological activity, make it an attractive scaffold for designing novel therapeutic agents. As research continues to uncover new applications for sulfur-containing heterocycles, compounds like N-(2-ethoxyethyl)thian-4-amine are likely to play an increasingly important role in drug discovery efforts.

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